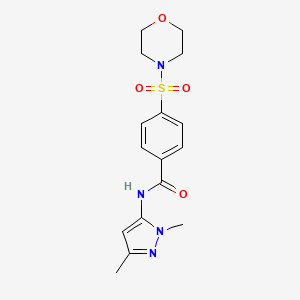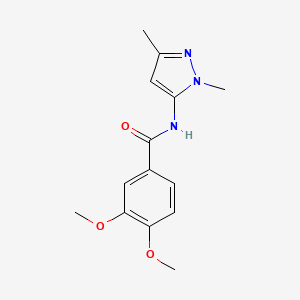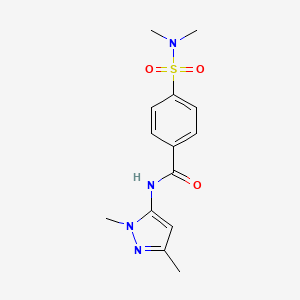
3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide, also known as 3-CNB, is a novel chemical compound that has been studied for its potential applications in scientific research. 3-CNB is a highly versatile compound that has been used in a variety of lab experiments and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been used in a variety of lab experiments, such as in the synthesis of novel compounds, as an inhibitor of enzyme activity, and as a potential therapeutic agent. It has also been used in the study of drug metabolism and toxicity, as well as in the study of the effects of environmental pollutants.
作用機序
The exact mechanism of action of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and aldehyde oxidase. It is also believed that this compound may act as a modulator of certain receptors, such as G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of lab experiments. It has been found that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and aldehyde oxidase. It has also been found to modulate the activity of certain receptors, such as G-protein coupled receptors and ion channels. In addition, this compound has been found to have a number of other biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity.
実験室実験の利点と制限
The use of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in lab experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of experiments and has been found to have a number of biochemical and physiological effects. In addition, it is a relatively inexpensive compound that is easy to synthesize in high yields. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it can be difficult to control the concentration of this compound in the reaction mixture.
将来の方向性
There are a number of potential future directions for the use of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to identify additional biochemical and physiological effects. In addition, further research could be conducted to optimize the synthesis of this compound and to develop novel applications for its use in lab experiments. Finally, further research could be conducted to develop new methods for controlling the concentration of this compound in the reaction mixture.
合成法
The synthesis of 3-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is a multi-step process that involves the reaction of benzothiophene-2-carboxylic acid with 1-methyl-3-chloro-1H-pyrazole-5-carbaldehyde in the presence of sodium hydride and dimethylformamide. This reaction yields this compound in a high yield of up to 98%. The reaction has been optimized to produce a high-purity product with a minimal amount of by-products.
特性
IUPAC Name |
3-chloro-N-(2,5-dimethylpyrazol-3-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-7-11(18(2)17-8)16-14(19)13-12(15)9-5-3-4-6-10(9)20-13/h3-7H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKIZSBFHIGUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529555.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529559.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)




